molecular formula C5H9BaO8P B1174391 (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid CAS No. 16555-66-1

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid

Cat. No. B1174391
CAS RN: 16555-66-1
InChI Key:
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Description

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid , also known as 3-(3-Ethoxy-4-hydroxyphenyl)acrylic acid , is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 g/mol . The IUPAC name for this compound is (E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid . Its chemical structure consists of an ethoxy group, a hydroxyphenyl group, and an acrylic acid moiety .

Scientific Research Applications

Biobased Functional Materials

Field

Material Science

Application

Hydroxycinnamic acids, including 3-ethoxy-4-hydroxycinnamic acid, are used in the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .

Method

Polyesters are obtained by the polycondensation of hydroxycinnamic acid abundant in plants. The amorphous polycinnamate films exhibit characteristic photodeformability upon UV irradiation owing to E-Z isomerization and [2 2] cycloaddition reactions .

Results

The [2 2] cycloaddition reaction of cinnamate can also be used to obtain truxillic and truxinic acids with excellent symmetry. Using these truxillic/truxinic acids, organic solvents or water-soluble polyimides and high-strength polyamides with high transparency can be derived, and biobased plastics comparable to existing high-performance plastics can be obtained .

Therapeutic Applications

Field

Medicine

Application

Hydroxycinnamic acids and their derivatives have therapeutic applications. They are recognized for health improvement and are widely used in controlled drug delivery, tissue engineering, regenerative medicine, wound dressing, anti-allergy textiles, and personal care .

Method

Three 4-hydroxycinnamic acid monomers, named caffeic acid, ferulic acid, and sinapic acid, were used to synthesize low molecular lignins, which were then modified to introduce sulfate groups in their structure .

Results

The results of this application are not explicitly mentioned in the source .

Cosmeceutical Applications

Field

Cosmetology

Application

Hydroxycinnamic acids and their derivatives display antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities, as well as ultraviolet (UV) protective effects. This suggests that they can be exploited as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients .

Method

The method of application in this field is not explicitly mentioned in the source .

Results

Extraction of Lignin and Therapeutic Applications

Field

Environmental Chemistry

Application

Lignin is a valuable, renewable aromatic polymer and a source of low molecular weight chemicals. Lignin can also be converted into biofuels. This article reviews lignin and lignin compounds for medical applications .

Results

MALDI-MS Analysis

Field

Analytical Chemistry

Application

Hydroxycinnamic acids, including 3-ethoxy-4-hydroxycinnamic acid, are used in Matrix Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis .

Method

A novel protocol was developed to prepare in situ, in a methanolic solution of commercial E-acid (i.e., E-SA), a Z- + E- mixture by photoisomerization (UVB irradiation). Then, the only step required is the addition of water to the irradiated solution to become ready as a matrix stock solution for MALDI experiments .

Results

This novel protocol is a tool of choice for the direct, rapid, and sensitive detection of neutral and sulfated carbohydrates without any tedious Z-cinnamic acid preparation and isolation .

properties

IUPAC Name

(E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHTWBSYWXSZCD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid

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